molecular formula C13H10ClN3O2 B14535813 2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline CAS No. 62375-32-0

2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline

Cat. No.: B14535813
CAS No.: 62375-32-0
M. Wt: 275.69 g/mol
InChI Key: HUOYYCJNYWMCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline is an organic compound with the molecular formula C13H10ClN3O2 It is a derivative of aniline, featuring a nitro group at the 4-position and a chlorophenyl-imino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline typically involves the condensation of 2-chlorobenzaldehyde with 4-nitroaniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. Commonly used acid catalysts include hydrochloric acid or sulfuric acid, and the reaction is usually carried out under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the imino group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to various effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2-Chlorophenyl)imino]methyl}-4-nitroaniline is unique due to the presence of both a nitro group and a chlorophenyl-imino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

62375-32-0

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

2-[(2-chlorophenyl)iminomethyl]-4-nitroaniline

InChI

InChI=1S/C13H10ClN3O2/c14-11-3-1-2-4-13(11)16-8-9-7-10(17(18)19)5-6-12(9)15/h1-8H,15H2

InChI Key

HUOYYCJNYWMCID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.